molecular formula C13H22N2O2S2 B6501408 N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide CAS No. 1235382-48-5

N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide

Cat. No.: B6501408
CAS No.: 1235382-48-5
M. Wt: 302.5 g/mol
InChI Key: NYUAXXGNTMVFCR-UHFFFAOYSA-N
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Description

N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide is a complex organic compound featuring a piperidine ring, a thiophene group, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of piperidine with thiophene-3-carbaldehyde to form the intermediate 1-(thiophen-3-yl)methylpiperidin-4-ylmethanamine. This intermediate is then reacted with ethane-1-sulfonyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the compound. Additionally, green chemistry principles are often applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of amines or amides.

  • Substitution: Formation of various substituted piperidines or thiophenes.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

  • N-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide

  • N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide

  • N-({1-[(benzothiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide

Uniqueness: N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the thiophene group, in particular, imparts distinct chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S2/c1-2-19(16,17)14-9-12-3-6-15(7-4-12)10-13-5-8-18-11-13/h5,8,11-12,14H,2-4,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUAXXGNTMVFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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